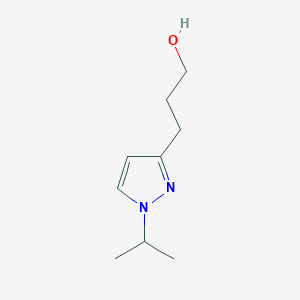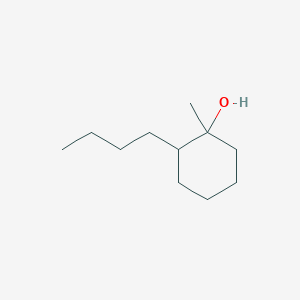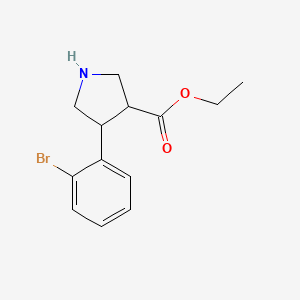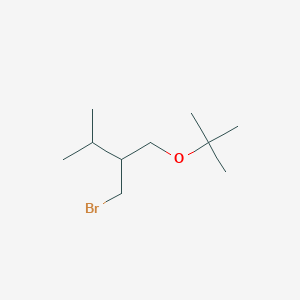
1-Bromo-2-(tert-butoxymethyl)-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is an organic compound characterized by the presence of a bromomethyl group, a tert-butoxy group, and a methyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(tert-butoxy)-3-methylbutane using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed in the preparation of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane in chemical reactions involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the selectivity and outcome of reactions. The methyl group contributes to the overall stability and reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(chloromethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with a chlorine atom instead of bromine.
2-(iodomethyl)-1-(tert-butoxy)-3-methylbutane: Similar structure but with an iodine atom instead of bromine.
2-(bromomethyl)-1-(methoxy)-3-methylbutane: Similar structure but with a methoxy group instead of tert-butoxy.
Uniqueness
2-(bromomethyl)-1-(tert-butoxy)-3-methylbutane is unique due to the combination of the bromomethyl and tert-butoxy groups, which impart distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H21BrO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
1-bromo-3-methyl-2-[(2-methylpropan-2-yl)oxymethyl]butane |
InChI |
InChI=1S/C10H21BrO/c1-8(2)9(6-11)7-12-10(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
WYUHIPLIGAJNFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COC(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


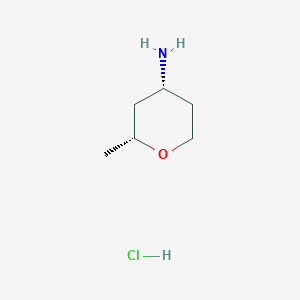

![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
